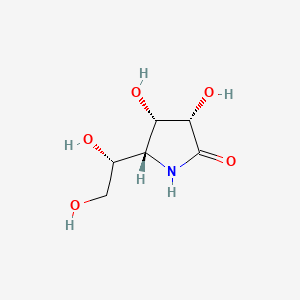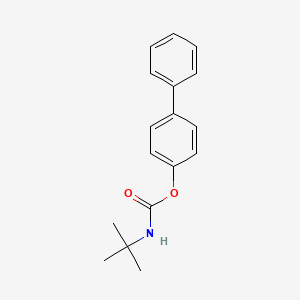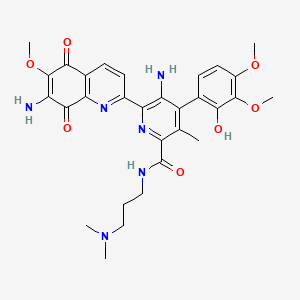
2-Pyridinecarboxamide, 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-N-(3-(dimethylamino)propyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxamide, 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-N-(3-(dimethylamino)propyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amines, methoxy groups, and a quinoline moiety, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, quinoline derivatives, and various amines. Key steps in the synthesis could involve:
Formation of the pyridinecarboxamide core: This might involve the reaction of a pyridine derivative with an appropriate amine under conditions that promote amide bond formation.
Introduction of the quinoline moiety: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a quinoline derivative.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the quinoline moiety could yield dihydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated as a potential drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential bacterial enzymes. If it acts as an anticancer agent, it might induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxamide derivatives: These compounds share the pyridinecarboxamide core and might have similar biological activities.
Quinoline derivatives: These compounds share the quinoline moiety and are known for their diverse biological activities, including antimalarial and anticancer properties.
Amino acid derivatives: These compounds share the amine functional groups and might have similar reactivity in chemical reactions.
Uniqueness
The uniqueness of 2-Pyridinecarboxamide, 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-N-(3-(dimethylamino)propyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- lies in its combination of functional groups and structural features. This combination gives it a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.
特性
CAS番号 |
99520-44-2 |
|---|---|
分子式 |
C30H34N6O7 |
分子量 |
590.6 g/mol |
IUPAC名 |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-N-[3-(dimethylamino)propyl]-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C30H34N6O7/c1-14-19(15-9-11-18(41-4)28(42-5)25(15)37)20(31)24(35-22(14)30(40)33-12-7-13-36(2)3)17-10-8-16-23(34-17)27(39)21(32)29(43-6)26(16)38/h8-11,37H,7,12-13,31-32H2,1-6H3,(H,33,40) |
InChIキー |
RUKMSEXPFSJNJA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=C1C(=O)NCCCN(C)C)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


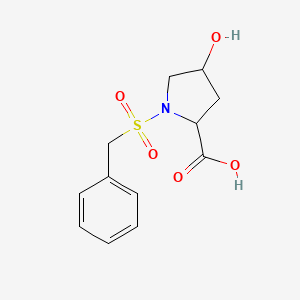
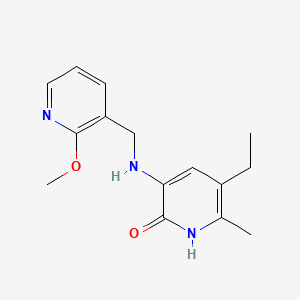
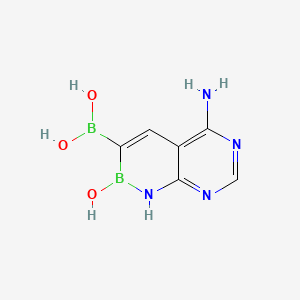
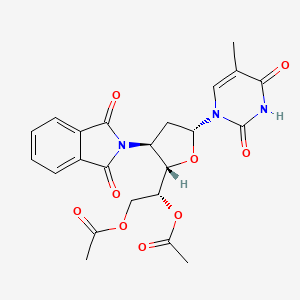
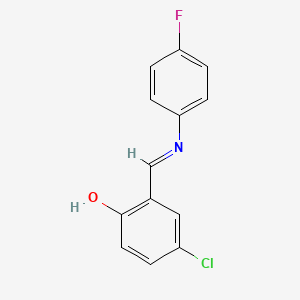
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
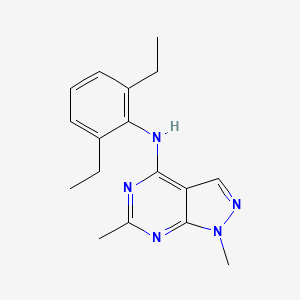
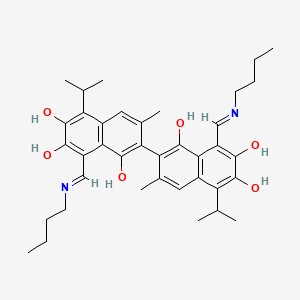
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

